molecular formula C12H14O B14271945 4-Penten-2-one, 3-methyl-1-phenyl- CAS No. 135987-22-3

4-Penten-2-one, 3-methyl-1-phenyl-

Cat. No.: B14271945
CAS No.: 135987-22-3
M. Wt: 174.24 g/mol
InChI Key: BXKSELGVDYGQSR-UHFFFAOYSA-N
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Description

4-Penten-2-one, 3-methyl-1-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-one, 3-methyl-1-phenyl- can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 4-Penten-2-one, 3-methyl-1-phenyl- may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-one, 3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Penten-2-one, 3-methyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Penten-2-one, 3-methyl-1-phenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Penten-2-one, 3-methyl-1-phenyl- is unique due to the presence of both a phenyl group and a pentenyl chain, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.

Properties

CAS No.

135987-22-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-phenylpent-4-en-2-one

InChI

InChI=1S/C12H14O/c1-3-10(2)12(13)9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3

InChI Key

BXKSELGVDYGQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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